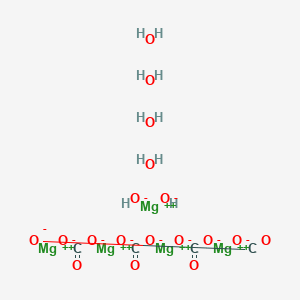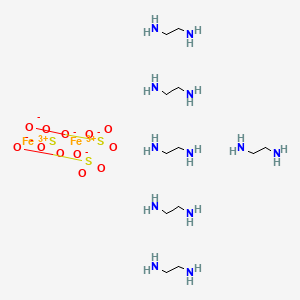
4-Methylphenolate;titanium(4+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylphenolate;titanium(4+) is a chemical compound with the molecular formula C28H28O4Ti. It is a titanium complex where the titanium atom is coordinated by four 4-methylphenolate ligands. This compound is known for its stability and unique properties, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: 4-Methylphenolate;titanium(4+) is typically synthesized by reacting titanium tetrachloride (TiCl4) with 4-methylphenol (p-cresol) in a 1:4 molar ratio. The reaction is usually carried out in an inert atmosphere to prevent the hydrolysis of titanium tetrachloride. The reaction can be represented as follows:
TiCl4+4C7H8O→Ti(C7H7O)4+4HCl
Industrial Production Methods: In industrial settings, the synthesis of 4-Methylphenolate;titanium(4+) involves similar reaction conditions but on a larger scale. The reaction is typically conducted in a controlled environment to ensure the purity and yield of the product. The use of solvents and catalysts may be employed to optimize the reaction conditions.
化学反応の分析
Types of Reactions: 4-Methylphenolate;titanium(4+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide (TiO2) and other by-products.
Reduction: It can be reduced under specific conditions to form lower oxidation state titanium compounds.
Substitution: The phenolate ligands can be substituted with other ligands, such as alkoxides or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Ligand exchange reactions can be carried out using various nucleophiles under controlled conditions.
Major Products Formed:
Oxidation: Titanium dioxide (TiO2) and 4-methylphenol.
Reduction: Lower oxidation state titanium compounds and 4-methylphenol.
Substitution: New titanium complexes with different ligands.
科学的研究の応用
4-Methylphenolate;titanium(4+) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and oxidation reactions.
Biology: The compound has been studied for its potential use in biological systems, particularly in the development of anti-tumor agents.
Industry: It is used in the production of high-performance materials, such as coatings and composites, due to its stability and unique properties.
作用機序
The mechanism of action of 4-Methylphenolate;titanium(4+) involves its interaction with molecular targets and pathways in biological systems. The compound can form stable complexes with various biomolecules, leading to its cytotoxic effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interferes with cellular processes, leading to cell death in cancer cells .
類似化合物との比較
4-Methylphenolate;titanium(4+) can be compared with other similar compounds, such as:
Titanium(IV)tetrakis(phenolate): Similar structure but without the methyl group on the phenolate ligands.
Titanium(IV)tetrakis(2,6-dimethylphenolate): Contains two methyl groups on the phenolate ligands, leading to different steric and electronic properties.
Titanium(IV)tetrakis(4-tert-butylphenolate): Contains a bulkier tert-butyl group on the phenolate ligands, affecting its reactivity and stability.
Uniqueness: 4-Methylphenolate;titanium(4+) is unique due to the presence of the 4-methylphenolate ligands, which provide specific steric and electronic properties that influence its reactivity and stability. This makes it a valuable compound for various applications in scientific research and industry.
特性
IUPAC Name |
4-methylphenolate;titanium(4+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C7H8O.Ti/c4*1-6-2-4-7(8)5-3-6;/h4*2-5,8H,1H3;/q;;;;+4/p-4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNOEGVNJAATOQ-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[O-].CC1=CC=C(C=C1)[O-].CC1=CC=C(C=C1)[O-].CC1=CC=C(C=C1)[O-].[Ti+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O4Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Azane;5,7,9,11,13,15,17,19,21,23-decahydroxy-2,4,6,8,10,12,14,16,18,20,22,24,25,26,27,28,29,30,31-nonadecaoxa-1lambda6,3lambda6,5lambda6,7lambda6,9lambda6,11lambda6,13lambda6,15lambda6,17lambda6,19lambda6,21lambda6,23lambda6-dodecatungstaoctacyclo[21.1.1.11,3.13,5.17,9.111,13.115,17.119,21]hentriacontane 1,3,5,7,9,11,13,15,17,19,21,23-dodecaoxide;pentahydrate](/img/structure/B8203568.png)
![6-amino-3,5-dihydro-4H-Imidazo[4,5-c]pyridin-4-one](/img/structure/B8203576.png)







